molecular formula C6H14ClNO B7989480 (S)-Azepan-3-ol hydrochloride

(S)-Azepan-3-ol hydrochloride

Cat. No.: B7989480
M. Wt: 151.63 g/mol
InChI Key: UDCSEKAGGOQECK-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Azepan-3-ol hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-Azepan-3-ol hydrochloride can be synthesized through several methods. One common approach involves the reduction of azepan-3-one using a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol. The resulting (S)-Azepan-3-ol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation of azepan-3-one followed by acidification with hydrochloric acid. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: (S)-Azepan-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form azepan-3-one.

    Reduction: The compound can be reduced to form azepane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.

Major Products Formed:

    Oxidation: Azepan-3-one.

    Reduction: Azepane.

    Substitution: Various azepane derivatives depending on the substituent introduced.

Scientific Research Applications

(S)-Azepan-3-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Other Similar Compounds: (S)-Azepan-3-ol hydrochloride can be compared with other azepane derivatives such as:

    Azepane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Azepan-3-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

Uniqueness: The presence of the hydroxyl group in this compound provides unique reactivity, allowing for a wider range of chemical modifications and applications compared to its analogs.

Comparison with Similar Compounds

  • Azepane
  • Azepan-3-one
  • Azepan-3-amine

Properties

IUPAC Name

(3S)-azepan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-6-3-1-2-4-7-5-6;/h6-8H,1-5H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCSEKAGGOQECK-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC[C@H](C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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